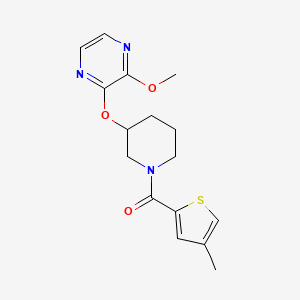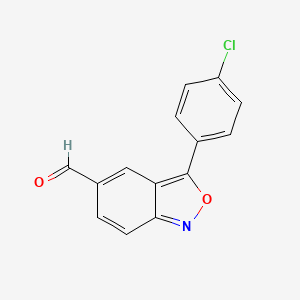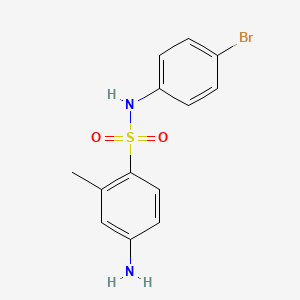![molecular formula C6H4BrN3O B2877359 5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 864933-07-3](/img/structure/B2877359.png)
5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one
Descripción general
Descripción
5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound with the CAS Number: 864933-07-3 . It has a molecular weight of 214.02 . The IUPAC name for this compound is 5-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4BrN3O/c7-4-2-1-3-5-8-9-6(11)10(4)5/h1-3H, (H,9,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties One of the primary research applications of 5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one derivatives involves their synthesis and the exploration of their chemical properties. For instance, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines showcases the utility of bromine-mediated oxidative cyclization. These compounds, due to their halogen functionalities, serve as versatile synthetic intermediates for further chemical diversification through reactions like palladium-catalyzed cross-couplings and direct aromatic substitution (Tang et al., 2014).
Metal-Free Synthesis Research has also focused on metal-free synthetic approaches for constructing triazolo[1,5-a]pyridine skeletons, such as the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method offers advantages like short reaction times and high yields, emphasizing the compound's role in facilitating efficient and environmentally friendly synthetic pathways (Zheng et al., 2014).
Crystal Structure Analysis The crystal structure analysis of derivatives, such as the efficient synthesis and X-ray structure of [1,2,4]Triazolo[4,3-a]pyridines, underscores the importance of these compounds in understanding molecular geometries and intermolecular interactions. Such analyses not only contribute to the field of crystal engineering but also aid in the design of molecules with desired physical and chemical properties (El-Kurdi et al., 2021).
Pharmacological Applications The [1,2,4]Triazolo[1,5-a]pyrimidine scaffold has been identified as possessing a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. The versatility and potential of this chemical structure in drug development are highlighted through its incorporation in clinical trials and marketed drugs, illustrating its significant role in medicinal chemistry (Merugu et al., 2022).
Mecanismo De Acción
Target of Action
A similar compound, 1,2,4-triazolo[4,3-a]pyridin-3-one, has been used to prepare a congener of trazodone, which is a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine . This suggests that 5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one may also interact with serotonin receptors or transporters.
Mode of Action
If it acts similarly to the congener of Trazodone, it may inhibit the reuptake of serotonin, increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission .
Result of Action
If it acts similarly to the congener of Trazodone, it may result in enhanced serotonergic neurotransmission .
Propiedades
IUPAC Name |
5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-1-3-5-8-9-6(11)10(4)5/h1-3H,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXABJKQENXEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2877277.png)
![2,4-difluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2877278.png)

![tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2877286.png)
![4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2877287.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2877288.png)


![4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate](/img/structure/B2877291.png)




